1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

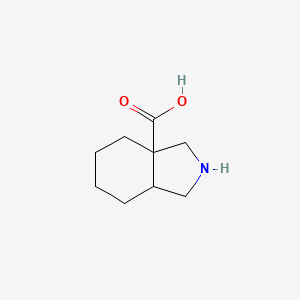

The molecule “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 27 atoms . It is also known by other names such as cis-Octahydroisoindole .

Molecular Structure Analysis

The molecular structure of “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” is complex, with a total of 27 atoms. It includes 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anti-Hypertensive Agents: Octahydro-1H-isoindole-3a-carboxylic acid has been investigated for its potential as an anti-hypertensive agent. It serves as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension .

Plant Hormone Derivatives

Indole-3-Acetic Acid (IAA) Precursor: Octahydro-1H-isoindole-3a-carboxylic acid is a precursor in the synthesis of indole-3-acetic acid (IAA) , a plant hormone produced from tryptophan degradation in higher plants. IAA plays a crucial role in plant growth, development, and responses to environmental stimuli .

Molecular Docking Studies

Anti-HIV-1 Activity: Researchers have explored novel indole derivatives, including octahydro-1H-isoindole-3a-carboxylic acid, for their anti-HIV-1 potential. Molecular docking studies have been conducted to evaluate their interactions with viral proteins, providing insights into their efficacy as anti-HIV agents .

Other Potential Applications

Beyond Pharmaceuticals: While the above fields represent well-studied applications, octahydro-1H-isoindole-3a-carboxylic acid may have additional unexplored uses. Further research is needed to uncover its potential in areas such as materials science, catalysis, or chemical synthesis.

Mecanismo De Acción

Target of Action

Octahydro-1H-isoindole-3a-carboxylic acid, also known as 1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid or Octahydro-3aH-isoindole-3a-carboxylic acid, is primarily used as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor . ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the RAAS. By inhibiting ACE, the RAAS’s ability to increase blood pressure is diminished . This leads to downstream effects such as reduced vasoconstriction and decreased release of aldosterone, a hormone that promotes sodium and water retention .

Result of Action

The molecular and cellular effects of octahydro-1H-isoindole-3a-carboxylic acid’s action, through its role in the production of Perindoprilat, include the inhibition of ACE at the cellular level, leading to systemic effects such as lowered blood pressure . This can be beneficial in conditions like hypertension and heart failure .

Propiedades

IUPAC Name |

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGHXKZRQIOTKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCC2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)

![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)

![4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2775220.png)

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2775223.png)

![[1-(2-Fluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2775225.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2775226.png)

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-one](/img/structure/B2775231.png)